Cas no 1527727-35-0 (1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine
- EN300-1661165
- AKOS020934438
- 1527727-35-0
- 1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine
-
- インチ: 1S/C9H15N3O/c1-8-9(11-7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
- InChIKey: ALMLRHBBDXINTB-UHFFFAOYSA-N
- ほほえんだ: O1C=NC(=C1C)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 181.121512110g/mol
- どういたいしつりょう: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 41.3Ų
1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1661165-5.0g |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-1661165-100mg |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 100mg |
$653.0 | 2023-09-21 | ||
Enamine | EN300-1661165-5000mg |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 5000mg |
$2152.0 | 2023-09-21 | ||
Enamine | EN300-1661165-1.0g |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-1661165-0.05g |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 0.05g |
$624.0 | 2023-06-04 | ||
Enamine | EN300-1661165-500mg |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 500mg |
$713.0 | 2023-09-21 | ||
Enamine | EN300-1661165-2500mg |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 2500mg |
$1454.0 | 2023-09-21 | ||
Enamine | EN300-1661165-250mg |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 250mg |
$683.0 | 2023-09-21 | ||
Enamine | EN300-1661165-50mg |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 50mg |
$624.0 | 2023-09-21 | ||
Enamine | EN300-1661165-1000mg |
1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine |
1527727-35-0 | 1000mg |
$743.0 | 2023-09-21 |
1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine 関連文献
-
2. Book reviews
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1-(5-methyl-1,3-oxazol-4-yl)methylpiperazineに関する追加情報
Introduction to 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine (CAS No. 1527727-35-0)
1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine, identified by its CAS number 1527727-35-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperazine class and is characterized by a fused oxazole ring, which contributes to its unique chemical and biological properties. The presence of a methyl group at the 5-position of the oxazole ring and the piperazine moiety at the 1-position enhances its potential as a pharmacophore in drug design.
The structural features of 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine make it an attractive candidate for further investigation in medicinal chemistry. The oxazole ring is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for the binding affinity of small molecules to biological targets. Additionally, the piperazine nitrogen atoms can act as hydrogen bond donors or acceptors, further influencing the compound's interactions with biological systems.
In recent years, there has been growing interest in the development of novel compounds that incorporate both oxazole and piperazine moieties. These structural elements have been successfully employed in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The combination of these motifs in 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine suggests potential applications in multiple pharmacological contexts.
One of the most compelling aspects of 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine is its potential as a scaffold for drug discovery. The compound's unique structure allows for modifications at multiple positions, enabling chemists to explore a wide range of analogs with tailored biological activities. This flexibility is particularly valuable in the pursuit of identifying lead compounds for further development.
Recent studies have highlighted the importance of oxazole-containing compounds in medicinal chemistry. For instance, derivatives of oxazole have been shown to exhibit antimicrobial and anti-inflammatory properties. The methyl group at the 5-position of the oxazole ring in 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine may further enhance these effects by influencing electronic properties and steric interactions.
The piperazine moiety is another key feature that contributes to the compound's pharmacological potential. Piperazines are well-known for their role as neurotransmitter receptor antagonists and have been widely used in drugs targeting serotonin receptors, dopamine receptors, and histamine receptors. The presence of a piperazine group in 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine suggests that it may interact with similar targets, opening up possibilities for applications in CNS disorders such as depression, anxiety, and schizophrenia.
In addition to its potential applications in CNS disorders, 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine may also have utility in other therapeutic areas. For example, the oxazole ring has been reported to have antiviral properties due to its ability to disrupt viral replication processes. The combination of this motif with piperazine could lead to novel antiviral agents with improved efficacy and reduced side effects.
The synthesis of 1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to construct the complex core structure efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to achieve enantiopure compounds if stereochemical control is desired.
Once synthesized, the compound needs to be thoroughly characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide essential information about the molecular structure and purity of the compound. Additionally, X-ray crystallography can be used to determine the precise three-dimensional structure if single crystals are available.
Evaluation of the biological activity of 1-(5-methyl-1,3-oxazol-4-ylmethyl)piperazine requires rigorous testing in vitro and in vivo. In vitro assays can provide initial insights into the compound's interactions with target proteins or enzymes. For example, binding assays can be performed to assess affinity for specific receptors or enzymes relevant to potential therapeutic applications.
In vivo studies are crucial for understanding how the compound behaves within an organism and whether it exhibits desired pharmacological effects. Animal models can be used to evaluate efficacy and safety profiles before human clinical trials are considered. These studies help identify potential toxicities or side effects that need to be addressed before further development.
The development pipeline for 1-(5-methyl-l ,3 -oxaz ol -4 -y l )m ethylpip er az ine should include formulation studies to ensure appropriate delivery mechanisms are established . This may involve exploring different solvents , excipients , or delivery systems depending on intended use . Pharmacokinetic studies will also be essential , providing insights into how quickly , where , an d how long t he compoun d remains active within t he body .
The regulatory landscape plays an important role throughout this process . Regulatory agencies require extensive documentation demonstrating safety an d efficacy before approval f or commercialization . This includes preclinical data from both animal models an d early human trials , as well as manufacturing quality control measures . Compliance with Good Manufacturing Practices (GMP) ensures consistent product quality across batches .
The future prospects f or this compound remain promising given its unique structural features an d demonstrated potential across multiple therapeutic areas . Continued research efforts focused on optimizing synthetic routes , exploring derivatives , an d evaluating biological activity will likely expand its applicability . Collaborations between academic researchers an d pharmaceutical companies could accelerate progress toward bringing new treatments based on this scaffold into clinical use .
1527727-35-0 (1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine) 関連製品
- 777807-92-8(N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)
- 115491-97-9(L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1))
- 1350468-72-2(Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate)
- 4753-04-2(2'-Deoxy-2'-chlorouridine)
- 2138361-43-8((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane)
- 2060060-02-6({1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol)
- 63788-62-5(2-Acetylamino-4-methylthiazole-5-carboxylic acid)
- 2171864-35-8(2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2228285-31-0(2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol)
- 1797977-25-3(N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzene-1-sulfonamide)




